molecular formula C18H22N2O7S B2715857 methyl (4-(N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)sulfamoyl)phenyl)carbamate CAS No. 1797964-24-9

methyl (4-(N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)sulfamoyl)phenyl)carbamate

Cat. No.: B2715857
CAS No.: 1797964-24-9
M. Wt: 410.44
InChI Key: WNQPEQITVWBSTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (4-(N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)sulfamoyl)phenyl)carbamate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a carbamate group, a sulfamoyl group, and a dimethoxyphenyl moiety, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-(N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)sulfamoyl)phenyl)carbamate typically involves multiple steps:

  • Formation of the Dimethoxyphenyl Intermediate: : The starting material, 3,4-dimethoxybenzaldehyde, undergoes a reduction reaction to form 3,4-dimethoxybenzyl alcohol. This can be achieved using reducing agents such as sodium borohydride (NaBH4) in methanol.

  • Sulfamoylation: : The 3,4-dimethoxybenzyl alcohol is then reacted with sulfamoyl chloride in the presence of a base like triethylamine (TEA) to form the sulfamoyl intermediate.

  • Carbamate Formation: : The final step involves the reaction of the sulfamoyl intermediate with methyl chloroformate in the presence of a base such as pyridine to form this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the carbamate or sulfamoyl groups, potentially leading to the formation of amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Conditions such as nitration with nitric acid (HNO3) and sulfuric acid (H2SO4) or halogenation with bromine (Br2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, methyl (4-(N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)sulfamoyl)phenyl)carbamate can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a pharmacological agent. The presence of the sulfamoyl and carbamate groups suggests it could interact with biological targets such as enzymes or receptors, potentially leading to therapeutic applications.

Medicine

In medicine, derivatives of this compound could be explored for their potential as drugs. The structural features of the compound suggest it could have activity against certain diseases, possibly through inhibition of specific enzymes or modulation of receptor activity.

Industry

In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of methyl (4-(N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)sulfamoyl)phenyl)carbamate would depend on its specific application. In a biological context, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The sulfamoyl group could mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function.

Comparison with Similar Compounds

Similar Compounds

    Methyl (4-(N-(2-hydroxyethyl)sulfamoyl)phenyl)carbamate: Lacks the dimethoxyphenyl group, which may reduce its biological activity.

    Ethyl (4-(N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)sulfamoyl)phenyl)carbamate: Similar structure but with an ethyl group instead of a methyl group, potentially affecting its pharmacokinetics.

    Methyl (4-(N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)sulfamoyl)phenyl)urea: Contains a urea group instead of a carbamate, which could alter its reactivity and biological activity.

Uniqueness

Methyl (4-(N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)sulfamoyl)phenyl)carbamate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the dimethoxyphenyl and sulfamoyl groups may enhance its ability to interact with biological targets, making it a promising candidate for further research and development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

methyl N-[4-[[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]sulfamoyl]phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O7S/c1-25-16-9-4-12(10-17(16)26-2)15(21)11-19-28(23,24)14-7-5-13(6-8-14)20-18(22)27-3/h4-10,15,19,21H,11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNQPEQITVWBSTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.